molecular formula C14H23NO B12702815 Tapentadol impurity A CAS No. 953400-57-2

Tapentadol impurity A

Cat. No.: B12702815
CAS No.: 953400-57-2
M. Wt: 221.34 g/mol
InChI Key: KWTWDQCKEHXFFR-FZMZJTMJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tapentadol impurity A involves several steps, starting from the basic chemical structure of Tapentadol. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Tapentadol impurity A undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, acetonitrile.

Major Products: The major products formed from these reactions include various oxidation and reduction products, which are often analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

Mechanism of Action

The mechanism of action of Tapentadol impurity A is closely related to that of Tapentadol. Tapentadol acts as a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor, providing analgesic effects .

Comparison with Similar Compounds

Uniqueness: Tapentadol impurity A is unique in its specific chemical structure, which is a byproduct of Tapentadol synthesis. Its presence and quantification are crucial for ensuring the purity and safety of Tapentadol formulations .

Properties

CAS No.

953400-57-2

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

3-[(2R,3S)-1-(dimethylamino)-2-methylpentan-3-yl]phenol

InChI

InChI=1S/C14H23NO/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12/h6-9,11,14,16H,5,10H2,1-4H3/t11-,14-/m0/s1

InChI Key

KWTWDQCKEHXFFR-FZMZJTMJSA-N

Isomeric SMILES

CC[C@H](C1=CC(=CC=C1)O)[C@@H](C)CN(C)C

Canonical SMILES

CCC(C1=CC(=CC=C1)O)C(C)CN(C)C

Origin of Product

United States

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